molecular formula C21H23NOS B2827585 N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-phenylbutanamide CAS No. 2034316-78-2

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-phenylbutanamide

Cat. No.: B2827585
CAS No.: 2034316-78-2
M. Wt: 337.48
InChI Key: SBVCVSWYDAEEMQ-UHFFFAOYSA-N
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Description

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-phenylbutanamide is a complex organic compound featuring a benzo[b]thiophene ring, a propan-2-yl group, and a phenylbutanamide moiety

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-phenylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated benzo[b]thiophene derivatives.

Mechanism of Action

The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-phenylbutanamide involves its interaction with specific molecular targets, such as serotonin and dopamine receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes . The pathways involved include the inhibition of neurotransmitter reuptake and the activation of intracellular signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    Thiopropamine: A stimulant with a thiophene ring, similar in structure but with different pharmacological effects.

    Benzo[b]thiophene derivatives: Compounds like raloxifene and zileuton, which have therapeutic applications in cancer and asthma treatment.

Uniqueness

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-phenylbutanamide is unique due to its specific combination of structural features, which confer distinct biological activities and potential therapeutic benefits. Its ability to interact with multiple receptor types and modulate various signaling pathways sets it apart from other similar compounds.

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NOS/c1-3-18(16-9-5-4-6-10-16)21(23)22-15(2)13-17-14-24-20-12-8-7-11-19(17)20/h4-12,14-15,18H,3,13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVCVSWYDAEEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC(C)CC2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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